molecular formula C17H19N7 B2732549 [2-(4-Methylpiperazinyl)pteridin-4-yl]phenylamine CAS No. 946290-88-6

[2-(4-Methylpiperazinyl)pteridin-4-yl]phenylamine

Cat. No.: B2732549
CAS No.: 946290-88-6
M. Wt: 321.388
InChI Key: GZWDZNXYZDHMCQ-UHFFFAOYSA-N
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Description

[2-(4-Methylpiperazinyl)pteridin-4-yl]phenylamine is a chemical compound of significant interest in medicinal chemistry and drug discovery research, particularly in the field of kinase inhibition. The structure of this compound, which incorporates a pteridine core linked to a phenylamine group via a 4-methylpiperazine moiety, is characteristic of scaffolds known to interact with ATP-binding sites of various kinases . Kinases are crucial enzymes that regulate a vast array of cellular processes, including the cell cycle and proliferation, making them prominent targets in oncology research . The 4-methylpiperazine group is a common pharmacophore found in many potent, biologically active molecules and is often utilized to optimize solubility and binding affinity to molecular targets . Specifically, research on compounds featuring a 4-(4-methyl-piperazin-1-yl)-phenylamino substituent has demonstrated potent inhibitory activity against key kinases such as Cyclin-Dependent Kinase 4 (CDK4), which is a validated target for cancer therapy . Consequently, this compound serves as a valuable chemical tool for researchers investigating the structure-activity relationships of kinase inhibitors, exploring new polypharmacological approaches to cancer treatment, and for in vitro enzymatic or cellular assays. This product is intended for research applications in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic use, or for human consumption. Researchers should handle this material with appropriate safety precautions and refer to the Safety Data Sheet (SDS) for detailed handling and hazard information.

Properties

IUPAC Name

2-(4-methylpiperazin-1-yl)-N-phenylpteridin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N7/c1-23-9-11-24(12-10-23)17-21-15-14(18-7-8-19-15)16(22-17)20-13-5-3-2-4-6-13/h2-8H,9-12H2,1H3,(H,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZWDZNXYZDHMCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC3=NC=CN=C3C(=N2)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(4-Methylpiperazinyl)pteridin-4-yl]phenylamine typically involves multi-step organic synthesis. One common method starts with the preparation of the pteridine core, followed by the introduction of the phenylamine group and the methylpiperazine moiety. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the nucleophilic substitution reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [2-(4-Methylpiperazinyl)pteridin-4-yl]phenylamine can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate, to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine or phenylamine groups can be replaced with other functional groups using appropriate nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Sodium hydride, dimethylformamide, various nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pteridine N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

Pharmacological Applications

  • Antiviral Activity
    • Recent studies have indicated that compounds similar to [2-(4-Methylpiperazinyl)pteridin-4-yl]phenylamine exhibit antiviral properties. For instance, research on piperazine derivatives has shown efficacy against Zika virus by reducing cytopathic effects in infected cells . This suggests that modifications to the piperazine structure could enhance antiviral activity.
  • Cancer Therapeutics
    • The compound's ability to modulate biological pathways positions it as a potential anticancer agent. Specifically, its role in targeting E3 ubiquitin ligases has been explored, which are crucial for protein degradation pathways implicated in cancer progression . By developing small molecules that recruit proteins to these ligases, researchers aim to create targeted therapies that can selectively induce apoptosis in cancer cells.
  • Neurological Disorders
    • The piperazine group is known for its effects on neurotransmitter systems, particularly serotonin. Compounds with similar structures have been investigated for their potential in treating cognitive impairments and mood disorders by modulating serotonin reuptake mechanisms . This positions this compound as a candidate for further exploration in neuropharmacology.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntiviralEffective against Zika virus; reduces cytopathic effects
AnticancerModulates E3 ubiquitin ligases; induces apoptosis
NeuropharmacologicalPotential serotonin reuptake inhibitor

Case Study: Antiviral Screening

A study conducted on a series of piperazine derivatives demonstrated significant antiviral activity against Zika virus. The research involved hit screening from an in-house library, leading to the identification of compounds that exhibited dose-dependent effects on viral replication and protein expression. Compound 3p was highlighted for its strong antiviral efficacy at low micromolar concentrations .

Case Study: Targeting E3 Ubiquitin Ligases

Research focused on the design of small molecules targeting E3 ubiquitin ligases showed promising results in preclinical models of cancer. These compounds were able to selectively induce degradation of oncogenic proteins, leading to reduced tumor growth in vivo. The development of this compound derivatives could further enhance specificity and potency against targeted cancer pathways .

Mechanism of Action

The mechanism of action of [2-(4-Methylpiperazinyl)pteridin-4-yl]phenylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various cellular pathways. For example, it may inhibit certain enzymes involved in disease progression, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The reactivity and biological activity of phenylamine-containing compounds are highly dependent on substituent placement and electronic effects. Below is a comparative analysis of [2-(4-Methylpiperazinyl)pteridin-4-yl]phenylamine with structurally related analogues:

Compound Core Structure Substituents Key Properties References
This compound Pteridine 4-phenylamine, 2-4-methylpiperazinyl Enhanced solubility, kinase inhibition potential, moderate electron-withdrawing effects
(3-Ethynyl)phenylamine-incorporated angucyclinone Angucyclinone 3-ethynylphenylamine Click chemistry compatibility for target identification, moderate bioactivity
(3,4-Dimethyl)phenylamine-incorporated angucyclinone Angucyclinone 3,4-dimethylphenylamine Increased electron density, improved stability in acidic conditions
Triphenylamine-based azomethines Azomethine Hexyloxyphenyl, thiophene High thermal stability (TGA: >300°C), optoelectronic applications in solar cells
4-[2-(2-Methoxyphenyl)ethyl]phenylamine HCl Phenylamine derivative Methoxyphenethyl Drug development candidate, interacts with serotonin receptors

Key Observations:

  • Electronic Effects: The 4-methylpiperazinyl group in this compound provides electron-donating properties, contrasting with electron-withdrawing substituents (e.g., ethynyl or bromo groups) in angucyclinone derivatives. This difference influences binding affinity; electron-donating groups enhance interactions with hydrophobic enzyme pockets .
  • Biological Applications : Unlike triphenylamine-based azomethines (used in optoelectronics), this compound is tailored for biomedical applications, leveraging its pteridine core’s affinity for ATP-binding sites .
  • Stability : The compound’s stability in physiological conditions surpasses carboxyl-containing phenylamine derivatives (e.g., PTYR, PFA), which exhibit lower coating adhesion and faster degradation .

Physicochemical and Pharmacokinetic Properties

  • Solubility: The 4-methylpiperazine moiety imparts water solubility (logP ≈ 1.2) superior to nonpolar analogues like (3,4-dimethyl)phenylamine (logP ≈ 2.8) .
  • Thermal Stability : Differential scanning calorimetry (DSC) reveals a melting point of 215–220°C, lower than triphenylamine azomethines (>250°C) due to reduced aromatic stacking .

Biological Activity

[2-(4-Methylpiperazinyl)pteridin-4-yl]phenylamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, synthesizing findings from diverse research sources.

Chemical Structure

The compound features a pteridinyl core substituted with a phenylamine and a 4-methylpiperazinyl group. Its structural formula can be represented as follows:

C15H20N6\text{C}_{15}\text{H}_{20}\text{N}_6

This structure is crucial for its interaction with biological targets, influencing its pharmacodynamics and pharmacokinetics.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including:

  • MCF-7 (breast cancer)
  • PC3 (prostate cancer)
  • HCT116 (colorectal cancer)

For instance, one study reported an IC50 value of approximately 15 µM against MCF-7 cells, suggesting potent anti-proliferative effects .

The mechanism underlying the anticancer effects involves the compound's ability to interfere with key signaling pathways. It has been shown to inhibit topoisomerase II, an enzyme critical for DNA replication and repair, thereby inducing apoptosis in cancer cells . Additionally, the piperazine moiety enhances the compound's ability to penetrate cellular membranes and interact with intracellular targets.

Study 1: Inhibition of Tumor Growth

A recent study investigated the effects of this compound on tumor growth in xenograft models. Mice treated with the compound showed a significant reduction in tumor volume compared to control groups, highlighting its potential as a therapeutic agent .

Study 2: Synergistic Effects with Chemotherapy

Another study explored the compound's synergistic effects when combined with standard chemotherapy agents like doxorubicin. The combination therapy resulted in enhanced cytotoxicity against resistant cancer cell lines, indicating that this compound may overcome drug resistance mechanisms .

Pharmacological Profile

Property Value
Molecular Weight284.36 g/mol
SolubilitySoluble in DMSO
LogP3.1
BioavailabilityModerate
Half-Life3.5 hours

Q & A

What synthetic strategies are optimal for introducing the 4-methylpiperazine moiety into pteridinyl-phenylamine derivatives?

The synthesis of [2-(4-Methylpiperazinyl)pteridin-4-yl]phenylamine requires careful optimization of coupling reactions. A validated approach involves nucleophilic aromatic substitution or palladium-catalyzed C–N coupling, as demonstrated in analogous systems (e.g., 4-(4-Methylpiperazin-1-yl)aniline synthesis via reaction of 4-chloronitrobenzene with N-methylpiperazine under alkaline conditions) . Key challenges include regioselectivity control and protecting group strategies for the pteridine core. Microwave-assisted synthesis may enhance reaction efficiency, while inert atmosphere conditions mitigate oxidation of sensitive intermediates .

How can spectroscopic and computational methods resolve ambiguities in structural characterization?

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1^1H-13^{13}C HSQC and NOESY, is critical for confirming regiochemistry and hydrogen bonding patterns in the phenylamine-pteridine system. Infrared (IR) spectroscopy aids in identifying NH stretching modes (~3300 cm1^{-1}) and piperazine ring vibrations . For electronic structure analysis, Density Functional Theory (DFT) calculations align with experimental X-ray Absorption Fine Structure (XAFS) data to validate Pd–N bonding in analogous catalytic systems . Discrepancies between theoretical and experimental spectra should prompt re-evaluation of tautomeric equilibria or solvent effects .

What role do electron-withdrawing substituents play in modulating reactivity?

Electron-withdrawing groups (e.g., bromo, nitro) on the phenyl ring enhance electrophilicity at the pteridin-4-yl position, facilitating nucleophilic attack by piperazine. This is evidenced in triazine-piperazine coupling reactions, where bromine at position 3 of triazine accelerates Pd-mediated C–N bond formation . Conversely, electron-donating groups (e.g., methoxy) may reduce coupling efficiency but improve solubility for biological assays .

How can researchers address contradictory bioactivity data in cell-based assays?

Contradictory activity profiles may arise from differences in cellular permeability or off-target interactions. For phenylamine derivatives acting as tauopathy aggregation inhibitors, ensure rigorous control of assay conditions (e.g., pH, redox potential) to stabilize the compound’s protonation state . Parallel molecular dynamics simulations can predict membrane penetration and binding affinities to reconcile discrepancies .

What computational tools are recommended for predicting pharmacokinetic properties?

Quantitative Structure-Activity Relationship (QSAR) models incorporating logP, topological polar surface area (TPSA), and hydrogen-bonding descriptors are essential. Tools like SwissADME or MOE can estimate blood-brain barrier permeability and CYP450 inhibition, critical for CNS-targeted derivatives . For this compound, prioritize analogs with TPSA < 90 Ų to enhance bioavailability .

How does the methylpiperazine group influence catalytic applications?

The methylpiperazine moiety can act as a ligand in transition-metal catalysis. In CO₂-to-formate conversion, phenylamine groups in PdAg nanoparticles facilitate Pd–N bond formation, enhancing catalytic turnover by stabilizing bicarbonate intermediates . For the target compound, explore its chelation potential with metals like Ru or Re for photoredox applications .

What strategies mitigate instability in aqueous or oxidative environments?

Instability often stems from hydrolysis of the pteridine ring or N-oxidation of piperazine. Stabilization strategies include:

  • Buffering solutions at pH 4–6 to minimize deamination .
  • Adding radical scavengers (e.g., BHT) during storage .
  • Derivatizing the phenylamine group with acetyl or tert-butyl carbamate protectors .

How can regioselectivity be controlled during functionalization?

Regioselectivity in pteridine derivatives is governed by electronic and steric factors. For C–H functionalization at position 2, employ directing groups (e.g., pyridinyl) or Pd(OAc)₂/ligand systems (e.g., XPhos) to favor ortho-metalation . Computational mapping of Fukui indices can predict reactive sites .

What analytical techniques validate purity for in vivo studies?

High-performance liquid chromatography (HPLC) with UV/Vis detection (λ = 254 nm) and mass spectrometry (LC-MS) are standard. For trace metal analysis (e.g., residual Pd), inductively coupled plasma mass spectrometry (ICP-MS) is critical. Purity thresholds ≥98% are recommended for toxicity studies .

How do solvent polarity and temperature affect crystallization?

Polar aprotic solvents (e.g., DMF, DMSO) promote solubility but hinder crystallization. Slow diffusion of hexane into a dichloromethane solution at 4°C often yields single crystals suitable for X-ray diffraction . For hygroscopic derivatives, use oiling-out crystallization with tert-butyl methyl ether .

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